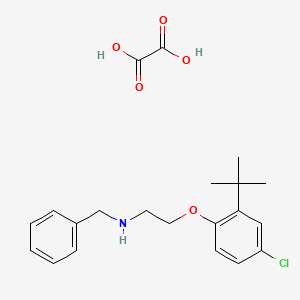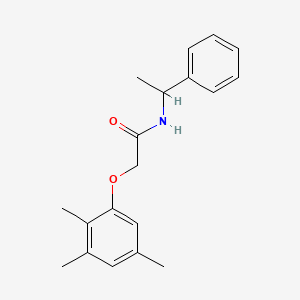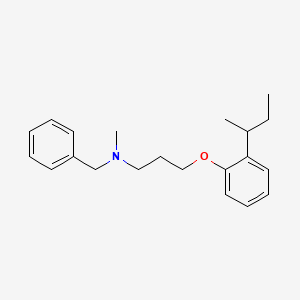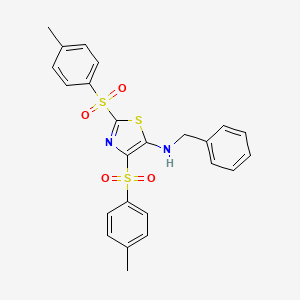![molecular formula C14H19BrClNO6 B4044585 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4044585.png)
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with N,N-dimethylethanolamine under basic conditions to yield the desired compound. The final product is often purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain high-purity products suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The exact mechanism of action depends on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenol: A precursor in the synthesis of the compound, known for its use in various chemical reactions.
2-(4-bromo-2-chlorophenoxy)acetic acid: Another related compound with applications in organic synthesis and research.
4-(2-bromo-4-chlorophenoxy)butanoic acid: Similar in structure and used in similar research contexts.
Uniqueness
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
IUPAC Name |
2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO2.C2H2O4/c1-15(2)5-6-16-7-8-17-12-4-3-10(13)9-11(12)14;3-1(4)2(5)6/h3-4,9H,5-8H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCUXWACPQCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4044515.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044518.png)
![1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044519.png)
![[2-(2-allyl-4-chlorophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044533.png)

![2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(4-FLUOROANILINO)-4-OXOBUTANOATE](/img/structure/B4044546.png)
![12-[[2-(Trifluoromethyl)phenyl]carbamoyl]-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(20),2,4,6,9(14),10,12,16,18-nonaene-11-carboxylic acid](/img/structure/B4044548.png)
![4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044553.png)
![{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4044557.png)

![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044576.png)

![2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B4044604.png)
